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Compound of Interest

2,4,6-Trifluoro-3-
Compound Name:
hydroxybenzaldehyde

Cat. No.: B14023866

Get Quote

\ J

CAS Number: 1093253-75-8 Molecular Formula: C7HsF302 Molecular Weight: 176.09 g/mol [1]
[2]

Nomenclature and Structural Analysis
IUPAC Name Derivation

The systematic name 2,4,6-Trifluoro-3-hydroxybenzaldehyde is derived based on the priority
rules of the International Union of Pure and Applied Chemistry (IUPAC).

¢ Principal Functional Group: The aldehyde group (-CHO) has the highest priority for
nomenclature, determining the parent structure as benzaldehyde.[3] The carbon atom of the
aldehyde group is attached to C-1 of the benzene ring.

e Numbering: The ring is numbered to give the substituents the lowest possible locants.
o C-1: Attached to -CHO (Principal Group)[3]

o C-2: Fluoro (-F)[3]
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o

C-3: Hydroxy (-OH)[3]

o

C-4: Fluoro (-F)[3]

[¢]

C-5: Hydrogen (-H)[3]

[e]

C-6: Fluoro (-F)[3]
o Alphabetization: Substituents are listed alphabetically (Fluoro before Hydroxy).

» Validation: The locant set is 2,3,4,6. Any alternative numbering (e.qg., starting from OH) would
result in higher locants or lower priority for the principal group.[3]

Structural Features & Pharmacophore Analysis
This molecule represents a highly specialized "scaffold” in medicinal chemistry.[3]
o Electronic Effects: The three fluorine atoms exert a strong electron-withdrawing inductive

effect (-1), significantly increasing the acidity of the phenolic hydroxyl group (lower pKa
compared to non-fluorinated analogs) and making the aldehyde carbon highly electrophilic.

o Metabolic Stability: The blockage of the 2, 4, and 6 positions with fluorine atoms prevents
metabolic oxidation (e.g., by cytochrome P450s) at these typically labile sites, enhancing the
metabolic half-life of drugs derived from this intermediate.

e Hydrogen Bonding: The C-3 hydroxyl group serves as a hydrogen bond donor, while the
aldehyde and fluorines act as acceptors, facilitating specific binding interactions in enzyme
pockets.

Chemical Properties and Characterization
Physicochemical Data

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trifluorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trifluorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trifluorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trifluorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trifluorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trifluorophenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14023866?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Value
Property . . Notes
(Experimental/Predicted)

White to pale yellow crystalline  Typical for polyfluorinated

Appearance .
solid phenols
Higher than 2,4,6-
Melting Point 105-110 °C (Predicted) trifluorobenzaldehyde due to
H-bonding
Boiling Point ~230 °C (Predicted) At 760 mmHg
Significantly more acidic than
pKa (Phenol) ~6.5-7.5 phenol (pKa 10) due to F-
substitution
Soluble in MeOH, DMSO, o o )
N ) ) Acidity allows solubility in basic
Solubility EtOAc; Sparingly soluble in

agqueous media
water

Spectroscopic Identification[3]

e 1H NMR (400 MHz, DMSO-ds):
o 6 10.1 ppm (s, 1H): Aldehyde proton (-CHO).[3] Distinctive downfield shift.
o 010.5-11.0 ppm (br s, 1H): Phenolic hydroxyl (-OH), exchangeable with D20.[3]

o o 7.5 ppm (m, 1H): Aromatic proton at C-5.[3] Appears as a complex multiplet (ddd) due to
coupling with F-4 and F-6.[3]

e 1F NMR:

o Three distinct signals corresponding to F-2, F-4, and F-6.[3] The F-4 signal will be a triplet
or multiplet due to coupling with H-5 and F-2/6.[3]

e |IR Spectrum:

o 3200-3400 cm~*: O-H stretch (broad).
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o 1680-1700 cm~%: C=0 stretch (aldehyde), shifted slightly higher due to electron-
withdrawing F atoms.[3]

Synthesis and Reaction Pathways[6][7][8]
Retrosynthetic Analysis

Direct electrophilic formylation (e.g., Duff or Reimer-Tiemann reaction) of 2,4,6-trifluorophenol
is mechanistically unfavorable because the ortho and para positions relative to the activating
hydroxyl group are blocked by fluorine. Therefore, the synthesis typically relies on directed
ortho-lithiation or functional group interconversion.[3]

Proposed Synthetic Route (Lithiation Strategy)

This route utilizes the directing power of the fluorine atoms and the acidity of the C-H bond
between them.

Step 1: Protection (Optional but recommended) Protect 2,4,6-trifluorophenol (1) as a silyl ether
(e.g., TBS) to prevent interference from the acidic proton.[3]

e Reagents: TBS-CI, Imidazole, DMF.[3]

Step 2: Directed Ortho-Lithiation Lithiation of the protected phenol occurs at the C-3 position
(which is C-5 in the phenol numbering, but becomes C-3 in the aldehyde product).

e Reagents: n-Butyllithium (n-BuLi), THF, -78°C.[3]

o Mechanism:[3][4][5][6] The lithium coordinates to the oxygen and fluorine, directing
deprotonation at the open meta position.

Step 3: Formylation Quench the lithiated intermediate with a formyl source.[3]
o Reagents: DMF or N-Formylmorpholine.[3]
Step 4: Deprotection Remove the silyl group to yield the target.

o Reagents: TBAF or dilute acid.[3]
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> Protection > Lithiation .| Formylation > Deprotection
(TBS-CI) (n-BuLi, -78°C) (DMF) (TBAF)
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2,4,6-Trifluorophenol 2,4,6-Trifluoro-3-hydroxybenzaldehyde

Click to download full resolution via product page

Caption: Proposed lithiation-based synthetic pathway avoiding blocked electrophilic sites.

Applications in Drug Discovery[6]
Bioisosteric Replacement

The 2,4,6-trifluoro-3-hydroxy moiety is a valuable bioisostere for:

o Salicylaldehyde residues: The fluorine atoms mimic the size of hydrogen but drastically alter
the electronics, potentially increasing potency against metalloenzymes.

e Catechols: The electron-deficient ring can mimic the electrostatic environment of a catechol
without the susceptibility to rapid oxidation (quinone formation).[3]

Scaffold for Heterocycle Synthesis

The aldehyde and hydroxyl groups are "orthogonal" handles for building complex heterocycles.

[3]

» Schiff Bases: Reaction with amines yields fluorinated imines, precursors for reduction to
secondary amines.[3]

e Coumarins/Chromones: Condensation with active methylene compounds (e.g., malonic acid)
via the Knoevenagel condensation followed by cyclization yields 5,7,8-trifluorocoumarins,
which are potent fluorophores and potential anticoagulants.
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2,4,6-Trifluoro-3-hydroxybenzaldehyde
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A
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Caption: Divergent synthesis applications of the core scaffold.

Safety and Handling (MSDS Summary)

» GHS Classification:
o Skin Irritation: Category 2 (Causes skin irritation).[3]
o Eye Irritation: Category 2A (Causes serious eye irritation).[3]
o STOT-SE: Category 3 (May cause respiratory irritation).[3]

» Handling: Handle under inert atmosphere (Nitrogen/Argon). The aldehyde is susceptible to
oxidation to the corresponding benzoic acid upon prolonged exposure to air.

o Storage: 2—-8°C, protected from light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.103438-85-3|4-Fluoro-3-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

o 2. 77772-72-6|2-Fluoro-3-methylphenol|BLD Pharm [bldpharm.com]

e 3. 2,4,6-Trifluorophenol | C6H3F30 | CID 519974 - PubChem [pubchem.ncbi.nlm.nih.gov]
¢ 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

¢ 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

e 6. pdf.benchchem.com [pdf.benchchem.com]

e To cite this document: BenchChem. [Technical Guide: 2,4,6-Trifluoro-3-
hydroxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14023866/docs#technical-guide-2-4-6-trifluoro-3-
hydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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